molecular formula C6H11NO3S B3111958 Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide CAS No. 1870140-18-3

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide

Cat. No.: B3111958
CAS No.: 1870140-18-3
M. Wt: 177.22 g/mol
InChI Key: XJVCBQQIEWBUJL-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydro-2H-thiopyran-4-carboxamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the compound. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding sulfide form.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a model compound for studying sulfur-containing heterocycles and their biological activities.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of an amide.

    Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide: Contains an aldehyde group instead of an amide.

    4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Contains a hydroxyl group.

Uniqueness

Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is unique due to its amide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-dioxothiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVCBQQIEWBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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